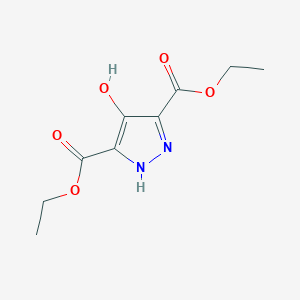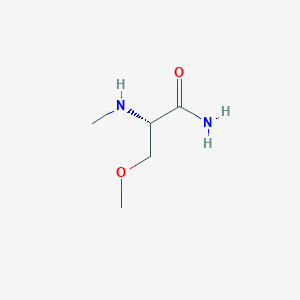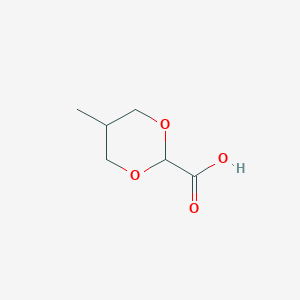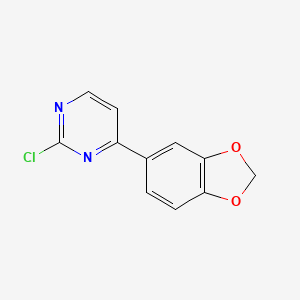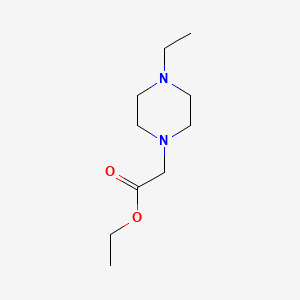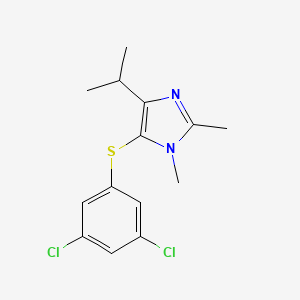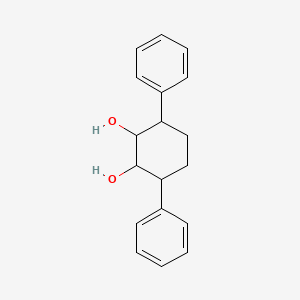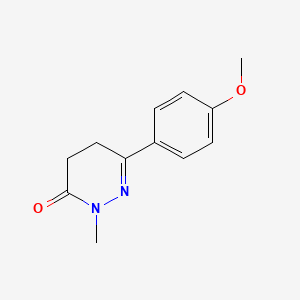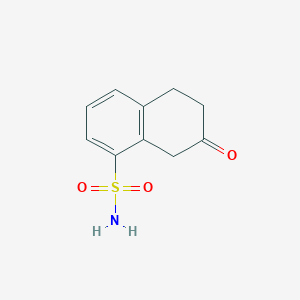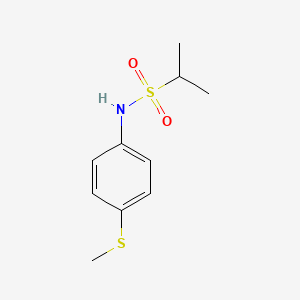
N-(4-methylsulfanylphenyl)propane-2-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-methylsulfanylphenyl)propane-2-sulfonamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a sulfonic acid group attached to a propane chain and an amide group linked to a phenyl ring substituted with a methylsulfanyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of propane-2-sulfonic acid (4-methylsulfanyl-phenyl)-amide typically involves the following steps:
Preparation of 4-methylsulfanyl-phenylamine: This intermediate can be synthesized by the reaction of 4-methylsulfanyl-benzene with ammonia in the presence of a catalyst.
Formation of Propane-2-sulfonic Acid Chloride: Propane-2-sulfonic acid is converted to its corresponding sulfonyl chloride using thionyl chloride or phosphorus trichloride.
Coupling Reaction: The final step involves the reaction of 4-methylsulfanyl-phenylamine with propane-2-sulfonic acid chloride in the presence of a base such as pyridine to form propane-2-sulfonic acid (4-methylsulfanyl-phenyl)-amide.
Industrial Production Methods
In an industrial setting, the production of propane-2-sulfonic acid (4-methylsulfanyl-phenyl)-amide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the synthesis.
化学反应分析
Types of Reactions
N-(4-methylsulfanylphenyl)propane-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfonic acid group can be reduced to a sulfonamide using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Nitric acid for nitration, halogens (chlorine, bromine) for halogenation, sulfuric acid as catalyst.
Major Products Formed
Oxidation: Formation of sulfoxide or sulfone derivatives.
Reduction: Formation of sulfonamide derivatives.
Substitution: Formation of nitro or halogenated derivatives of the phenyl ring.
科学研究应用
N-(4-methylsulfanylphenyl)propane-2-sulfonamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its sulfonamide structure.
Medicine: Explored for its potential therapeutic applications, including antimicrobial and anti-inflammatory properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of propane-2-sulfonic acid (4-methylsulfanyl-phenyl)-amide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can lead to various biological effects, depending on the target enzyme or pathway involved.
相似化合物的比较
Similar Compounds
Propane-2-sulfonic acid (4-methylphenyl)-amide: Similar structure but lacks the methylsulfanyl group.
Propane-2-sulfonic acid (4-chlorophenyl)-amide: Contains a chlorine substituent instead of a methylsulfanyl group.
Propane-2-sulfonic acid (4-nitrophenyl)-amide: Contains a nitro group instead of a methylsulfanyl group.
Uniqueness
N-(4-methylsulfanylphenyl)propane-2-sulfonamide is unique due to the presence of the methylsulfanyl group, which can impart distinct chemical and biological properties. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
属性
分子式 |
C10H15NO2S2 |
|---|---|
分子量 |
245.4 g/mol |
IUPAC 名称 |
N-(4-methylsulfanylphenyl)propane-2-sulfonamide |
InChI |
InChI=1S/C10H15NO2S2/c1-8(2)15(12,13)11-9-4-6-10(14-3)7-5-9/h4-8,11H,1-3H3 |
InChI 键 |
BXFUHYRFOLJHJQ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)S(=O)(=O)NC1=CC=C(C=C1)SC |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

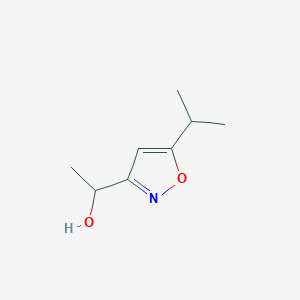
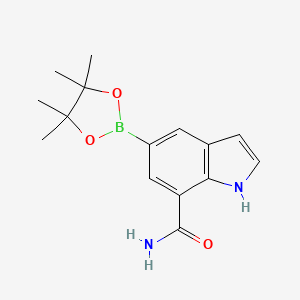
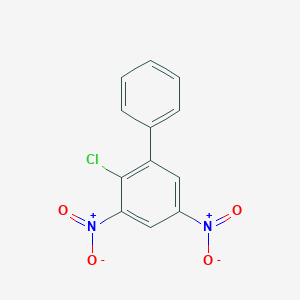
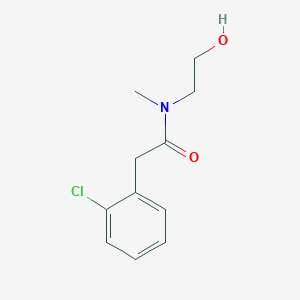
![2-Butyl-5-(chloromethyl)-1-[(2-chlorophenyl)methyl]-1H-imidazole](/img/structure/B8663047.png)
